molecular formula C22H22N4O4 B2487395 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477854-45-8

5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2487395
CAS No.: 477854-45-8
M. Wt: 406.442
InChI Key: QBUGTQWPDRMXIA-UHFFFAOYSA-N
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Description

5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications

  • Cytotoxicity and Anticancer Activity :

    • Hassan et al. (2014) synthesized compounds related to the specified chemical, testing their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
    • Kim et al. (2011) reported the synthesis of analogs of this compound, which demonstrated antiproliferative effects on cancer cells, including melanoma and hematopoietic cell lines (Kim, Kim, Lee, Yu, & Hah, 2011).
    • Another study by Zítko et al. (2013) explored similar compounds for their antimycobacterial activity and in vitro cytotoxicity (Zítko, Servusová, Paterová, Mandíková, Kubíček, Kučera, Hrabcova, Kuneš, Soukup, & Doležal, 2013).
  • Antimicrobial and Antibacterial Activity :

    • Aghekyan et al. (2020) synthesized derivatives including this compound, examining their antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
    • Servusová et al. (2012) created similar amides and evaluated them for antimycobacterial, antifungal, and antibacterial activity (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012).
  • Enzyme Inhibition and Pharmaceutical Potential :

  • Synthesis and Structural Analysis :

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-7-3-15(4-8-17)14-25-11-12-26-20(22(25)28)13-19(24-26)21(27)23-16-5-9-18(30-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUGTQWPDRMXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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